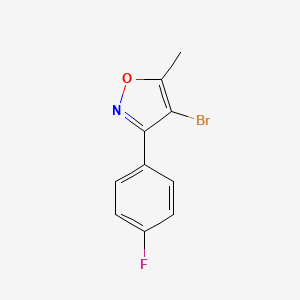

4-Bromo-3-(4-fluorophenyl)-5-methyl-1,2-oxazole

Description

Properties

IUPAC Name |

4-bromo-3-(4-fluorophenyl)-5-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFNO/c1-6-9(11)10(13-14-6)7-2-4-8(12)5-3-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCAGUIADADNCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(4-fluorophenyl)-5-methyl-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-bromo-3-(4-fluorophenyl)-5-methyl-1,2-oxazole with suitable reagents in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(4-fluorophenyl)-5-methyl-1,2-oxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF.

Major Products Formed

Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.

Reduction: Formation of reduced oxazole derivatives.

Substitution: Formation of substituted oxazole derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-3-(4-fluorophenyl)-5-methyl-1,2-oxazole has been investigated for its potential as a therapeutic agent. Research indicates that oxazole derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds similar to this oxazole can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as various fungal strains. For example, certain derivatives have demonstrated significant antibacterial properties against Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Drug Discovery

The compound serves as a building block in the synthesis of novel therapeutic agents. Its unique functional groups allow for modifications that can enhance biological activity or selectivity against specific targets. For instance, derivatives of oxazoles have been synthesized and evaluated for their effectiveness in treating cancer and neurodegenerative diseases .

Chemical Synthesis

In organic synthesis, 4-Bromo-3-(4-fluorophenyl)-5-methyl-1,2-oxazole is utilized as an intermediate in the preparation of more complex molecules. It can participate in various chemical reactions due to its electrophilic nature, making it valuable for developing new compounds with desired properties .

Data Table: Biological Activities of Oxazole Derivatives

Case Study 1: Antimicrobial Properties

In a study evaluating the antimicrobial activity of oxazole derivatives, researchers found that compounds similar to 4-Bromo-3-(4-fluorophenyl)-5-methyl-1,2-oxazole exhibited significant inhibition against several bacterial strains. The study highlighted the potential for developing new antibiotics amid rising antibiotic resistance .

Case Study 2: Anti-inflammatory Research

Another study focused on the anti-inflammatory effects of oxazole derivatives. The results indicated that these compounds could effectively reduce inflammation markers in vitro, suggesting their potential use in treating inflammatory diseases such as arthritis .

Mechanism of Action

The mechanism of action of 4-Bromo-3-(4-fluorophenyl)-5-methyl-1,2-oxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Electronic Effects

Halogen-Substituted Analogs

- 4-Bromo-3-(bromomethyl)-5-methyl-1,2-oxazole (CID 145867389): Structure: Replaces the 4-fluorophenyl group with a bromomethyl substituent. Impact: The dual bromine atoms increase molecular weight (C₅H₅Br₂NO vs. Application: Likely used in cross-coupling reactions due to the reactive C-Br bonds.

3-(4-Chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic Acid :

Fluorophenyl-Modified Analogs

- 3-(4-Bromo-2-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole (CAS 1791431-60-1): Structure: Oxadiazole core (two nitrogens, one oxygen) with bromo-2-fluorophenyl and chloromethyl groups. Impact: The oxadiazole ring increases electron deficiency compared to oxazole, influencing binding affinity in drug design.

5-(4-Bromo-2,3-dimethylphenyl)oxazole (CAS 1369899-03-5) :

Heterocycle Core Modifications

Isoxazole Derivatives

- 3-(4-Bromophenyl)-5-(3-(trifluoromethoxy)phenyl)isoxazole :

- Structure : Isoxazole core (one oxygen, one nitrogen in adjacent positions) with bromophenyl and trifluoromethoxyphenyl groups.

- Impact : The trifluoromethoxy group is a strong electron-withdrawing substituent, increasing lipophilicity and bioavailability compared to the 4-fluorophenyl group in the target compound .

Oxadiazole Derivatives

Key Findings and Implications

- Electronic Effects : Fluorophenyl and bromine substituents enhance electrophilicity and stability, while methyl groups adjust steric profiles.

- Heterocycle Choice : Oxazole offers balanced electronic properties, whereas oxadiazole and isoxazole derivatives provide specialized reactivity or stability.

- Applications : Structural variations tailor compounds for specific uses, such as pharmaceuticals (carboxamide derivatives) or agrochemicals (oxadiazoles).

This analysis underscores the importance of substituent selection and heterocycle modification in optimizing chemical properties for targeted applications. Further studies on synthesis scalability and biological activity are warranted.

Biological Activity

4-Bromo-3-(4-fluorophenyl)-5-methyl-1,2-oxazole is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of 4-Bromo-3-(4-fluorophenyl)-5-methyl-1,2-oxazole typically involves multi-step organic reactions. The presence of bromine and fluorine substituents on the aromatic rings significantly influences the compound's reactivity and biological properties.

Table 1: Summary of Synthetic Routes

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Bromination | 4-Bromo compound |

| 2 | Fluorination | 4-Fluoro derivative |

| 3 | Cyclization | 4-Bromo-3-(4-fluorophenyl)-5-methyl-1,2-oxazole |

Anticancer Properties

Research indicates that compounds containing oxazole moieties exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that structural modifications can enhance cytotoxicity, with certain derivatives demonstrating IC50 values in the low micromolar range against A549 lung cancer cells .

Case Study: Antiproliferative Activity

A study evaluated several derivatives of oxazole, including the target compound. The results indicated that the introduction of electron-withdrawing groups like fluorine at specific positions increased antiproliferative activity significantly. Notably, the compound showed a marked increase in activity against lung cancer cell lines compared to other types .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Preliminary investigations have indicated moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of bromine and fluorine atoms may enhance the compound's ability to penetrate bacterial membranes, thus increasing its efficacy .

Table 2: Antimicrobial Activity Data

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Bacillus subtilis | 12 |

| Pseudomonas aeruginosa | 20 |

The mechanism by which 4-Bromo-3-(4-fluorophenyl)-5-methyl-1,2-oxazole exerts its biological effects is believed to involve interaction with specific cellular targets. For anticancer activity, it may inhibit key signaling pathways involved in cell proliferation and survival. Additionally, its antimicrobial effects could be attributed to disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the oxazole ring and substituent positions can lead to significant variations in potency:

- Substituent Effects : The introduction of halogens (bromine, fluorine) has been shown to enhance both anticancer and antimicrobial activities.

- Positioning : The position of substituents on the aromatic rings affects the electronic properties and steric factors influencing biological interactions.

Table 3: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Addition of fluorine | Increased potency |

| Bromination | Enhanced membrane penetration |

| Positioning of substituents | Varies by cell line |

Q & A

Q. What are the established synthetic routes for 4-bromo-3-(4-fluorophenyl)-5-methyl-1,2-oxazole, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, including cyclization and halogenation. A common approach starts with the formation of the oxazole core via cyclocondensation of substituted nitriles with hydroxylamine, followed by bromination at the 4-position using reagents like N-bromosuccinimide (NBS) under controlled temperatures (40–60°C) in anhydrous solvents (e.g., CCl₄ or DMF) . Yield optimization requires strict control of stoichiometry, reaction time, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Impurities often arise from incomplete bromination or side reactions with the fluorophenyl group, necessitating spectroscopic validation (¹H/¹³C NMR) .

Q. How is the structural integrity of 4-bromo-3-(4-fluorophenyl)-5-methyl-1,2-oxazole confirmed post-synthesis?

Key analytical methods include:

- NMR Spectroscopy : ¹H NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for fluorophenyl; methyl group at δ 2.4–2.6 ppm) .

- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 284.97 for C₁₀H₈BrFNO) validate molecular weight .

- Elemental Analysis : Matches calculated vs. observed C/H/N/Br/F ratios (±0.3%) .

Q. What solvent systems are optimal for recrystallization, and how does purity affect downstream applications?

Recrystallization in ethanol/water (3:1 v/v) yields high-purity crystals (>98%), as confirmed by melting point analysis (mp 114–116°C) . Poorly purified batches may retain bromination byproducts, skewing biological assay results (e.g., false positives in antimicrobial screens) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s stereoelectronic properties?

SC-XRD using SHELXL/SHELXS software provides precise bond lengths/angles (e.g., Br–C bond: ~1.89 Å; oxazole ring planarity deviations <0.02 Å). For example, a related oxazole derivative (ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate) showed intramolecular C–H···O interactions stabilizing the crystal lattice, a feature likely applicable to this compound .

Q. What strategies mitigate conflicting bioactivity data in antimicrobial studies?

Discrepancies in minimum inhibitory concentrations (MICs) often stem from assay conditions (e.g., broth microdilution vs. agar diffusion). For structurally similar oxazoles, MICs against S. aureus ranged from 16–64 µg/mL depending on substituent electronegativity . Standardized protocols (CLSI guidelines) and controls (e.g., ciprofloxacin) are critical.

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

The 4-bromo group enables Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C), forming biaryl derivatives. Competiting debromination can occur under harsh conditions, monitored via TLC . For example, 5-(2-bromo-4-(trifluoromethyl)phenyl)oxazole yielded 60% methoxy-substituted product under NaOMe/DMSO at 120°C .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) assess lipophilicity (LogP ~2.18) and solubility. Molecular docking (AutoDock Vina) into E. coli dihydrofolate reductase (PDB: 1RX2) suggests moderate binding affinity (ΔG ≈ -7.2 kcal/mol), aligning with experimental MICs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.